molecular formula C12H11FN2O2 B10902364 Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10902364
M. Wt: 234.23 g/mol
InChI Key: GQLGVGXUQVKMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3

InChI Key

GQLGVGXUQVKMRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.